molecular formula C8H10N2O2 B2995461 N-(6-methoxypyridin-3-yl)acetamide CAS No. 13575-40-1

N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B2995461
CAS No.: 13575-40-1
M. Wt: 166.18
InChI Key: FAQHEHIKPSXQSN-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)acetamide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position and an acetamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)acetamide typically involves the reaction of 6-methoxypyridin-3-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methoxypyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridazin-3-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)acetamide
  • N-(6-phenylpyridin-3-yl)acetamide

Uniqueness

N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHEHIKPSXQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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